1,3-Bis(2,4-dimethylphenyl)urea
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Overview
Description
1,3-Bis(2,4-dimethylphenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two 2,4-dimethylphenyl groups attached to a central urea moiety
Mechanism of Action
Target of Action
The primary target of N,N’-bis(2,4-dimethylphenyl)urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
N,N’-bis(2,4-dimethylphenyl)urea interacts with its target, sEH, by inhibiting its activity . This inhibition of sEH leads to an increase in the levels of EETs, which can have various downstream effects depending on the specific physiological context .
Biochemical Pathways
The inhibition of sEH by N,N’-bis(2,4-dimethylphenyl)urea affects the metabolic pathway of EETs . Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, N,N’-bis(2,4-dimethylphenyl)urea prevents this metabolism, leading to increased levels of EETs . This can affect various downstream physiological processes, including inflammation and blood pressure regulation .
Result of Action
The molecular and cellular effects of N,N’-bis(2,4-dimethylphenyl)urea’s action are primarily related to its inhibition of sEH and the resulting increase in EET levels . EETs are involved in a variety of physiological processes, so the effects of N,N’-bis(2,4-dimethylphenyl)urea can vary widely depending on the specific context. For example, increased EET levels can lead to vasodilation, which can lower blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(2,4-dimethylphenyl)urea can be synthesized through the reaction of 2,4-dimethylaniline with phosgene, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phosgene or its derivatives. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of phosgene, however, requires stringent safety measures due to its toxicity .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amines or other related compounds.
Substitution: It can undergo substitution reactions where one or both of the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: 1,3-Bis(2,4-dimethylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Comparison with Similar Compounds
- 1,3-Bis(2,5-dimethylphenyl)urea
- 1,3-Bis(3,4-dimethylphenyl)urea
- 1,3-Bis(2,6-dimethylphenyl)urea
Comparison: 1,3-Bis(2,4-dimethylphenyl)urea is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications .
Properties
IUPAC Name |
1,3-bis(2,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-5-7-15(13(3)9-11)18-17(20)19-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFVYWVOXRSTQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31516-11-7 |
Source
|
Record name | 1,3-DI(2,4-XYLYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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